4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid is an organic compound that features a thiadiazole ring, a methoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction using succinic anhydride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-{[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This can result in different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
4-[[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-20-9-4-2-8(3-5-9)12-15-16-13(21-12)14-10(17)6-7-11(18)19/h2-5H,6-7H2,1H3,(H,18,19)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOLMRIBNFXPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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